N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-6-7-16-17(13(12)2)22-19(26-16)23(11-14-5-3-4-9-20-14)18(24)15-8-10-21-25-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMOBOPPHJYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling with the pyridine derivative under specific conditions. Common reagents used in these reactions include:
Benzothiazole derivatives: Prepared through cyclization reactions involving ortho-aminothiophenols and carbon disulfide.
Oxazole derivatives: Synthesized via cyclodehydration of α-hydroxy ketones with amides.
Pyridine derivatives: Often introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
The compound has shown significant anticancer activity in several studies. For instance:
- Mechanism of Action : The compound is believed to inhibit specific pathways involved in cancer cell proliferation. Research indicates that similar oxazole derivatives can target the microtubule dynamics in cancer cells, leading to apoptosis and reduced tumor growth .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. For example, a study reported IC50 values indicating potent inhibition of cell growth by modified oxazole compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of electron-donating groups | Increases anticancer activity |
| Introduction of bulky substituents | May enhance binding affinity to target proteins |
| Modifications on the benzothiazole moiety | Can significantly alter biological activity |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A recent study synthesized various derivatives and tested them against multiple cancer cell lines. The most effective compounds showed significant inhibition rates with IC50 values less than 10 µM across different types of cancers .
- Mechanism-Based Approaches : Research focused on understanding the molecular mechanisms through which these compounds exert their effects. The findings suggest that they may interfere with critical signaling pathways involved in tumor growth and metastasis .
- Comparative Studies : Comparative studies with established anticancer drugs revealed that certain derivatives of this compound possess comparable or superior efficacy against specific cancer types, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and triggering downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a dimethylbenzothiazole group, pyridinylmethyl substituent, and oxazole-carboxamide linkage. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Heterocycle Impact: Replacing thiazole (as in compounds) with oxazole introduces a polarity shift.
Substituent Effects :
- The 4,5-dimethylbenzothiazole group may confer steric bulk, reducing off-target interactions compared to simpler benzothiazoles.
- The pyridin-2-ylmethyl substituent could enhance solubility via nitrogen’s hydrogen-bonding capacity, a trait observed in pyridine-containing kinase inhibitors .
Activity Hypotheses : While focuses on thiazole carboxamides, the target compound’s hybrid structure suggests synergistic effects. For example, benzothiazole’s DNA-intercalating properties might combine with oxazole’s metabolic stability for improved therapeutic indices.
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and related research findings.
Structural Overview
The compound features a benzothiazole moiety, a pyridine group, and an oxazole ring. These structural components contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 293.36 g/mol.
Research indicates that compounds with similar structures to this compound exhibit various mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives of oxazole have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
- Antimicrobial Properties : Similar benzothiazole derivatives have demonstrated antimicrobial and antifungal activities. The presence of the oxazole ring is believed to enhance these effects by interacting with microbial enzymes or membranes.
- Immunomodulatory Effects : Some studies indicate that isoxazole derivatives can modulate immune responses. For example, they have been shown to inhibit the humoral immune response while stimulating cellular immunity in vivo .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole and oxazole derivatives:
- Anticancer Screening : A study conducted by Walid Fayad et al. identified novel anticancer compounds through drug library screening on multicellular spheroids. The results indicated that certain benzothiazole derivatives exhibited promising anticancer properties .
- Isoxazole Derivatives : Research has shown that 1,2,4-oxadiazole derivatives possess a wide range of biological activities including anti-inflammatory and antiviral properties. These compounds often target specific enzymes such as histone deacetylases and carbonic anhydrases .
- Immunoregulatory Studies : In vitro studies demonstrated that certain isoxazole derivatives inhibited TNF-alpha production in human blood cultures and modulated lymphocyte proliferation, indicating their potential as immunotherapeutics .
Comparative Analysis
The following table summarizes the biological activities observed in structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
